molecular formula C12H23NO4 B2738929 Tert-butyl (ethoxycarbonyl)methylpropylcarbamate CAS No. 1178666-01-7

Tert-butyl (ethoxycarbonyl)methylpropylcarbamate

Cat. No. B2738929
CAS RN: 1178666-01-7
M. Wt: 245.319
InChI Key: ZHMZNAUJXAAWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (ethoxycarbonyl)methylpropylcarbamate, also known as Boc-protected amino acid, is a widely used compound in organic chemistry. This compound is used to protect the amino group in amino acids during chemical reactions to prevent unwanted reactions.

Mechanism of Action

The mechanism of action of tert-butyl (ethoxycarbonyl)methylpropylcarbamate is based on the protection of the amino group in amino acids. The compound reacts with the amino group to form a stable carbamate group. This protects the amino group from unwanted reactions during peptide synthesis. The carbamate group can be easily removed using mild acidic conditions to regenerate the free amino group.
Biochemical and Physiological Effects
This compound is a non-toxic compound that has no known biochemical or physiological effects. This compound is used as a protective group and does not interact with biological systems. Therefore, it is safe to use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl (ethoxycarbonyl)methylpropylcarbamate in lab experiments are its high yield and purity. This compound is easy to synthesize and purify, making it a cost-effective option for peptide synthesis. The limitations of using this compound are its sensitivity to acidic conditions and its limited stability in solution. This compound is sensitive to acidic conditions and can be easily hydrolyzed. It also has limited stability in solution, which can affect the yield and purity of the product.

Future Directions

The future directions for tert-butyl (ethoxycarbonyl)methylpropylcarbamate are focused on improving its stability and reactivity. Researchers are working on developing new protective groups that are more stable and reactive than this compound. They are also exploring new synthetic methods that can improve the yield and purity of the product. Additionally, researchers are investigating the use of this compound in drug delivery systems and other biomedical applications.
Conclusion
In conclusion, this compound is a versatile compound that is widely used in scientific research for the synthesis of peptides and proteins. This compound is easy to synthesize and purify, making it a cost-effective option for peptide synthesis. Its mechanism of action is based on the protection of the amino group in amino acids. This compound has no known biochemical or physiological effects and is safe to use in scientific research. The future directions for this compound are focused on improving its stability and reactivity, and exploring new biomedical applications.

Synthesis Methods

The synthesis of tert-butyl (ethoxycarbonyl)methylpropylcarbamate involves the reaction of tert-butyl chloroformate and N-protected amino acid in the presence of a base. The reaction is carried out at room temperature and the product is purified using column chromatography. The yield of the product is high and the purity is also good.

Scientific Research Applications

Tert-butyl (ethoxycarbonyl)methylpropylcarbamate is used extensively in scientific research for the synthesis of peptides and proteins. This compound is used to protect the amino group in amino acids during peptide synthesis. It is also used to protect the side chains of amino acids during solid-phase peptide synthesis. This compound is a versatile compound that can be used for the synthesis of both natural and unnatural peptides.

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-8-13(9-10(14)16-7-2)11(15)17-12(3,4)5/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMZNAUJXAAWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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